AT-121 Exhibits Distinct Bifunctional Binding Affinity Profile vs. Morphine
In direct comparative binding assays, AT-121 demonstrates high-affinity, balanced binding to both NOP (Ki = 3.67 nM) and MOP (Ki = 16.49 nM) receptors, with negligible affinity for KOP and DOP receptors (Ki >100 nM) [1]. This profile starkly contrasts with the MOP-selective agonist morphine, which shows no measurable affinity for the NOP receptor (Ki >10,000 nM) [1]. This bifunctionality is a core structural differentiator.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | NOP Ki = 3.67 nM; MOP Ki = 16.49 nM; KOP Ki >100 nM; DOP Ki >100 nM |
| Comparator Or Baseline | Morphine: NOP Ki >10,000 nM; MOP Ki = 1.1 nM |
| Quantified Difference | AT-121 has >2700-fold higher affinity for NOP receptor than morphine. AT-121's MOP affinity is ~15-fold lower than morphine's. |
| Conditions | In vitro radioligand binding assays using cell membranes expressing human recombinant receptors. |
Why This Matters
Procurement of a compound with balanced NOP/MOP affinity is essential for studying analgesic mechanisms that avoid opioid side effects, a property absent in MOP-selective ligands.
- [1] Ding, H., Kiguchi, N., Yasuda, D., Daga, P. R., Polgar, W. E., Lu, J. J., ... & Ko, M. C. (2018). A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates. Science Translational Medicine, 10(456), eaar3483. (Table 1) View Source
